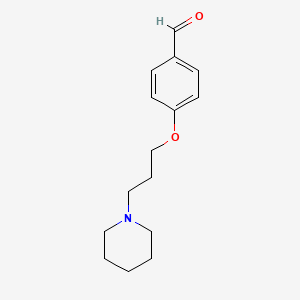

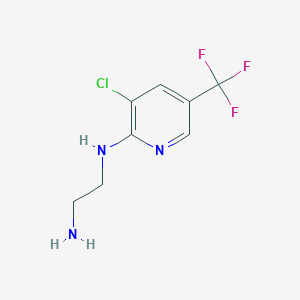

![molecular formula C12H11N5O B1304464 7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-64-4](/img/structure/B1304464.png)

7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Overview

Description

The compound “7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarities with purines .

Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[1,5-a]pyrimidines involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid, generating an intermediate compound. This intermediate is then converted to the final [1,2,4]triazolo[1,5-a]pyrimidine derivative in phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is relatively simple, yet versatile. The ring system of these compounds is isoelectronic with that of purines, making them potential surrogates of the purine ring .Chemical Reactions Analysis

[1,2,4]Triazolo[1,5-a]pyrimidines have been found to exhibit excellent enzyme inhibition and improved isoform selectivity . They also show excellent inhibition of downstream phosphorylation of AKT .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the choice of substituents. They have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Scientific Research Applications

Synthesis and Biological Activity

A study focusing on the synthesis of a series of compounds including 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4-chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide investigated their antimicrobial and antioxidant activities. This research highlights the potential of such compounds in the development of new antimicrobial and antioxidant agents (Gilava et al., 2020).

Tautomerism and Structural Analysis

The impact of substituents on the tautomeric equilibrium of dihydro-1,2,4-triazolo[1,5-a]pyrimidines, including the compound of interest, was studied. An X-ray diffraction structural analysis revealed that bulky substituents significantly affect the planarity of these compounds, influencing their chemical properties (Desenko et al., 1993).

Antimicrobial and Antifungal Applications

Compounds derived from [1,2,4]triazolo[1,5-a]pyrimidine, similar in structure to the compound of interest, have been synthesized and tested for their antimicrobial and antifungal activities, demonstrating the potential of these compounds in treating infections (Komykhov et al., 2017).

Application in PET Imaging

A specific derivative of [1,2,4]triazolo[1,5-c]pyrimidine was developed for mapping cerebral adenosine A2A receptors using PET imaging. This illustrates the potential use of such compounds in advanced imaging techniques (Zhou et al., 2014).

Synthetic Methods and Applications

Various studies have explored different synthetic methods for derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, highlighting the versatility and potential applications of these compounds in medicinal chemistry and drug development. For instance, the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines has been studied, providing insights into the chemical properties and synthesis techniques of these compounds (Lashmanova et al., 2019).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Future research could explore its potential in various therapeutic areas, including cancer and parasitic diseases . Further optimization studies could also investigate the replacement of the purine ring with the [1,2,4]triazolo[1,5-a]pyrimidine to boost in vitro biological activity while maintaining favorable physicochemical properties .

Mechanism of Action

Target of Action

The primary target of 7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is the adenosine A2A receptor . This receptor plays a crucial role in the central nervous system and is involved in regulating myocardial oxygen consumption and coronary blood flow .

Mode of Action

This compound acts as an antagonist to the adenosine A2A receptor . It binds to the receptor with high affinity, blocking its activation and thereby inhibiting its function . This compound displays over 23000-fold selectivity for the A2A receptor over the A1 receptor, and minimal affinity for A2B and A3 receptors .

Biochemical Analysis

Biochemical Properties

7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with adenosine receptors, particularly the A2A receptor, where it acts as an antagonist . This interaction is crucial as it influences various physiological processes, including neurotransmission and cardiovascular functions. Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving adenosine receptors . By antagonizing the A2A receptor, the compound can modulate cyclic AMP (cAMP) levels, impacting gene expression and cellular metabolism. This modulation can lead to altered cell proliferation, apoptosis, and differentiation, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. Its antagonistic action on the A2A receptor involves competitive inhibition, where the compound binds to the receptor’s active site, preventing adenosine from exerting its effects . This inhibition leads to decreased cAMP production, which in turn affects downstream signaling pathways. Additionally, the compound’s structure allows it to interact with other proteins and enzymes, potentially inhibiting or activating them based on the context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro cancer models, where it continues to inhibit cell proliferation and induce apoptosis over extended periods . Its stability and efficacy can be influenced by the presence of other biomolecules and environmental factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate adenosine receptor activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These toxic effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of specific metabolites, potentially impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins . This localization is crucial for its biological activity, as it allows the compound to reach its target sites and exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its structure and interactions with cellular components. The compound has been observed to localize primarily in the cytoplasm, where it can interact with various enzymes and proteins . Additionally, it can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is essential for its function, as it ensures that the compound can effectively modulate cellular processes at the molecular level .

properties

IUPAC Name |

7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c1-18-9-4-2-8(3-5-9)10-6-7-14-12-15-11(13)16-17(10)12/h2-7H,1H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNANGNCPMAQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377613 | |

| Record name | SBB052101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303145-64-4 | |

| Record name | SBB052101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B1304423.png)

![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304466.png)

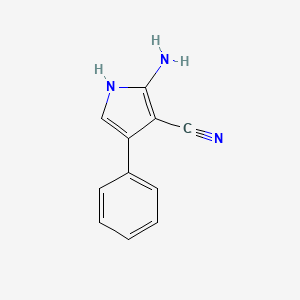

![5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1304472.png)

![1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B1304474.png)

![3-[(E)-(3,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1304524.png)

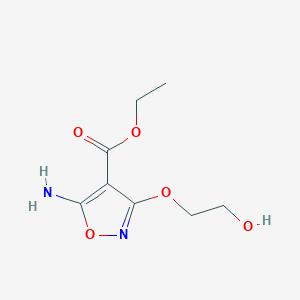

![6-(ethoxycarbonyl)-7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B1304530.png)

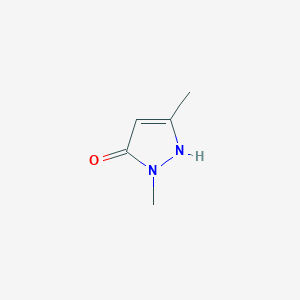

![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)